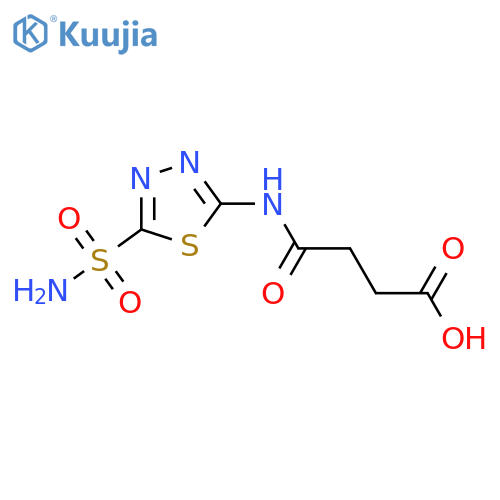

Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel

,

ACS Omega,

2018,

3(8),

8813-8818